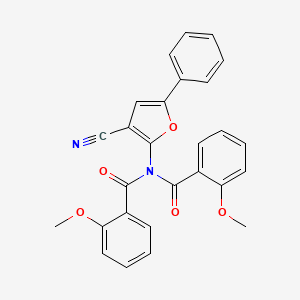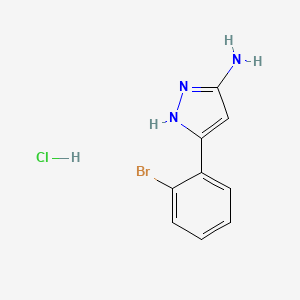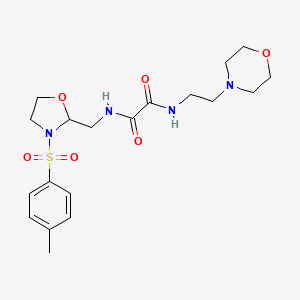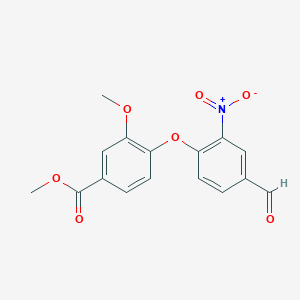
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CFA or Compound 16. It is a potent inhibitor of the protein kinases, which makes it a promising candidate for drug development. In
Mechanism Of Action
The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide involves the inhibition of protein kinases. Specifically, it binds to the ATP-binding site of the protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to the disruption of several cellular processes, including inflammation, apoptosis, and cell differentiation.
Biochemical and Physiological Effects
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of several protein kinases, including p38α, JNK1, and JNK2. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is its potency as a protein kinase inhibitor. This makes it a promising candidate for drug development. However, one limitation is its potential toxicity. In vitro studies have shown that it has cytotoxic effects on several cell lines. Further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide. One direction is the development of more potent and selective protein kinase inhibitors. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential use in the treatment of several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
Conclusion
In conclusion, N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is a promising compound for drug development. Its potent inhibition of protein kinases makes it a promising candidate for the treatment of several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease. However, further studies are needed to determine its safety and efficacy in vivo and its potential use in combination therapy with other drugs.
Synthesis Methods
The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide involves several steps. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with 3-cyano-5-phenylfuran-2-amine to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to form N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide.
Scientific Research Applications
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide has been extensively studied for its potential use in drug development. It has been shown to be a potent inhibitor of several protein kinases, including p38α, JNK1, and JNK2. These protein kinases are involved in several cellular processes, including inflammation, apoptosis, and cell differentiation. Inhibition of these protein kinases has been shown to have therapeutic potential in several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O5/c1-32-22-14-8-6-12-20(22)25(30)29(26(31)21-13-7-9-15-23(21)33-2)27-19(17-28)16-24(34-27)18-10-4-3-5-11-18/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRORWEULAQUNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2=C(C=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2949244.png)


![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2949251.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2949253.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![3-methyl-7-(2-{[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949259.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide](/img/structure/B2949260.png)
![6-Methyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2949261.png)

